2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
Description
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c15-13-5-3-4-12(10-13)11-17-9-7-14-6-1-2-8-16-14;/h3-5,10,14,16H,1-2,6-9,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQXHUVVOQYSJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOCC2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220031-54-8 | |
| Record name | Piperidine, 2-[2-[(3-chlorophenyl)methoxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 3-chlorobenzyl chloride with ethylene glycol to form 2-(3-chlorobenzyloxy)ethanol. This intermediate is then reacted with piperidine under basic conditions to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and other advanced technologies can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the 3-chlorobenzyl group, where nucleophiles such as thiols or amines replace the chlorine atom, forming new derivatives.
Hydrolysis: The ethoxyethyl chain can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding alcohol and piperidine derivatives.
Scientific Research Applications
2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antitumor and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, its antitumor activity could be attributed to the inhibition of key enzymes involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers
- 4-(2-((3-Chlorobenzyl)oxy)ethyl)piperidine hydrochloride (CAS 1220031-58-2)
Halogen-Substituted Analogs
- 2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride
- 2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride (CAS 1220016-32-9)
Substituent Variations
- 4-[2-(3-Chlorophenyl)ethyl]piperidine hydrochloride Key Difference: Ethyl linker instead of ethoxy, directly attaching the 3-chlorophenyl group to piperidine.
- Impact: Shorter chain length may limit conformational flexibility, affecting target engagement .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituent | LogP* (Predicted) | Solubility (mg/mL)* |
|---|---|---|---|---|---|
| Target Compound | C₁₄H₂₁Cl₂NO | 290.23 | 3-Chlorobenzyloxyethyl | ~2.8 | ~10 (PBS) |
| 4-(2-((3-Chlorobenzyl)oxy)ethyl)piperidine HCl | C₁₄H₂₁Cl₂NO | 290.23 | 4-Chlorobenzyloxyethyl | ~2.6 | ~12 (PBS) |
| 2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine HCl | C₁₄H₂₁BrClNO | 334.69 | 4-Bromobenzyloxyethyl | ~3.2 | ~8 (PBS) |
| 2-[2-(propan-2-yloxy)ethyl]piperidine HCl | C₁₀H₂₂ClNO | 207.74 | Isopropoxyethyl | ~1.5 | ~50 (PBS) |
*Estimated based on structural analogs .
Biological Activity
2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, identified by the CAS number 1220031-54-8, is a compound that exhibits significant potential in medicinal chemistry. Its structure features a piperidine ring substituted with a 3-chlorobenzyl ether group, which contributes to its unique biological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H20ClN·HCl, with a molecular weight of approximately 290.24 g/mol. The presence of the chlorine atom on the benzyl group enhances its reactivity, making it suitable for various chemical transformations and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H20ClN·HCl |
| Molecular Weight | 290.24 g/mol |
| CAS Number | 1220031-54-8 |
| Functional Groups | Piperidine, Ether |
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE), similar to other piperidine derivatives. AChE inhibitors are crucial in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the brain.
In Vitro Studies
Research has demonstrated that compounds with similar structures exhibit significant AChE inhibitory activity. For instance, derivatives containing piperidine moieties have shown IC50 values ranging from nanomolar to micromolar concentrations against AChE, indicating potent enzyme inhibition .
Neuroprotective Effects
Studies indicate that this compound may possess neuroprotective properties through its ability to inhibit oxidative stress and apoptosis in neuronal cells. This is supported by findings where related compounds demonstrated protective effects against H2O2-induced cell injury .
Case Studies
- Alzheimer's Disease Models : In animal models of Alzheimer's disease, compounds structurally similar to this compound have been shown to improve cognitive function and reduce amyloid-beta aggregation. These effects are attributed to enhanced cholinergic transmission due to AChE inhibition .
- Dopaminergic Activity : Other studies have highlighted the affinity of piperidine derivatives for dopamine transporters (DAT), suggesting potential applications in treating Parkinson's disease or other dopaminergic dysfunctions .
Comparative Analysis with Related Compounds
A comparative analysis reveals that while several piperidine derivatives exhibit AChE inhibitory activity, the introduction of the chlorobenzyl ether group in this compound may enhance selectivity and potency.
| Compound Name | AChE IC50 (nM) | Comments |
|---|---|---|
| 2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine | TBD | Potentially high selectivity |
| N-(3-Chlorobenzyl)piperidine | ~150 | Moderate AChE inhibitor |
| 1-(3-Chlorobenzyl)piperidin-4-ol | ~200 | Hydroxylated variant with different properties |
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for research, particularly in neuropharmacology. Future studies should focus on:
- In Vivo Efficacy : Conducting comprehensive in vivo studies to assess the therapeutic potential and safety profile.
- Mechanistic Studies : Elucidating the precise mechanisms through which this compound interacts with various neurotransmitter systems.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against specific targets.
Q & A
Q. What are the key synthetic routes for 2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride?
The synthesis typically involves:
- Piperidine Intermediate Formation : Hydrogenation of pyridine derivatives (e.g., 3-chloropyridine) using catalysts like Pd/C under H₂ gas .
- Ethoxylation : Introducing the ethoxy group via nucleophilic substitution, often using ethylene oxide or ethyl bromide under basic conditions .
- Chlorobenzyl Substitution : Reaction of the ethoxylated piperidine with 3-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) to form the final structure . Reaction conditions (temperature, solvent) must be optimized to avoid side products like over-alkylation .
Q. How is the purity of this compound assessed in research settings?
Purity is validated using:
- HPLC : Reverse-phase C18 columns with UV detection (e.g., 206–254 nm), comparing retention times against standards .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity and detect impurities (e.g., residual solvents or unreacted intermediates) .
- Mass Spectrometry (LC/MS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What safety precautions are critical when handling this compound?
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. What are the solubility characteristics of this compound?
Piperidine derivatives are generally soluble in polar solvents (e.g., methanol, DMSO) but poorly soluble in water. Conduct solubility tests using graded ethanol/water mixtures (e.g., 10–100% ethanol) to identify optimal solvents for reactions or assays .
Q. How is structural confirmation performed post-synthesis?
- FTIR : Confirm functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹, aromatic C-Cl at ~750 cm⁻¹) .
- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP catalysts to achieve >90% enantiomeric excess (ee) .
- Chiral Chromatography : Employ chiral columns (e.g., Chiralpak AD-H) for preparative separation of enantiomers .
- Dynamic Kinetic Resolution : Combine racemization and selective crystallization under controlled pH/temperature .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 4-methoxy or sulfonyl derivatives) to identify critical functional groups affecting activity .
- Assay Standardization : Control variables like buffer pH, cell line passage number, and incubation time to reduce inter-lab variability .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate structural features with conflicting biological results .
Q. How can degradation products be identified and mitigated?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and humidity, then analyze degradation pathways via LC-MS/MS .
- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to formulations to prevent oxidative/hydrolytic degradation .
Q. What advanced techniques characterize its interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) to receptors like sigma-1 or serotonin transporters .
- Cryo-EM : Resolve compound-target complexes at near-atomic resolution to identify binding pockets .
Q. How is batch-to-batch variability minimized in large-scale synthesis?
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, temperature) using factorial design to ensure reproducibility .
Methodological Notes
- Synthesis Optimization : Reflux conditions (e.g., nitroethane as a solvent) improve yield by facilitating azeotropic water removal .
- Analytical Cross-Validation : Combine HPLC purity data with ¹H NMR integration to quantify impurities below 0.1% .
- Safety Protocols : Follow OSHA guidelines (29 CFR 1910) for handling acute toxins, including emergency eyewash stations and spill kits .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
